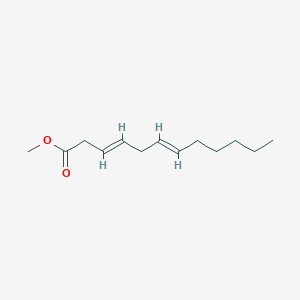
3,6-Dodecadienoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dodecadienoic acid, methyl ester, also known as methyl 3,6-dodecadienoate, is an organic compound with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . This compound is characterized by its long carbon chain with two double bonds, making it a diene ester. It is commonly used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dodecadienoic acid, methyl ester typically involves the esterification of 3,6-dodecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of coconut oil derivatives. This process involves the conversion of dodecanoic acid methyl ester, which is obtained from the transesterification of coconut oil, using biotransformation methods with microorganisms like Candida tropicalis . This method is advantageous due to its sustainability and efficiency.
化学反応の分析
Types of Reactions
3,6-Dodecadienoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or alcohols for substitution reactions.
Major Products
- Various esters and amides from substitution reactions.
Epoxides: and from oxidation.
Alcohols: from reduction.
科学的研究の応用
3,6-Dodecadienoic acid, methyl ester has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
作用機序
The mechanism of action of 3,6-Dodecadienoic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Decadienoic acid: A similar compound with a shorter carbon chain and two double bonds.
Dodecanoic acid: A saturated fatty acid with a similar carbon chain length but no double bonds.
Methyl oleate: An ester with a similar structure but with a single double bond.
Uniqueness
3,6-Dodecadienoic acid, methyl ester is unique due to its specific positioning of double bonds and its ester functional group. This combination of features makes it particularly useful in various chemical reactions and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
methyl (3E,6E)-dodeca-3,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3/b8-7+,11-10+ |
InChIキー |
QOLQXDRXMBPSFD-ZDVGBALWSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/CC(=O)OC |
正規SMILES |
CCCCCC=CCC=CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)
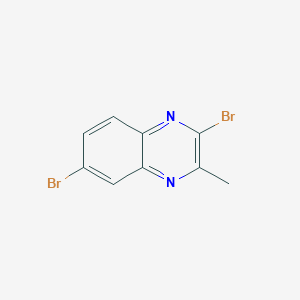

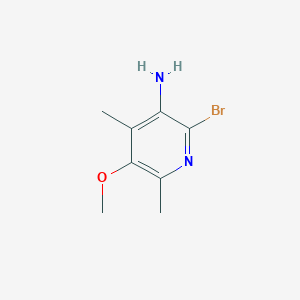


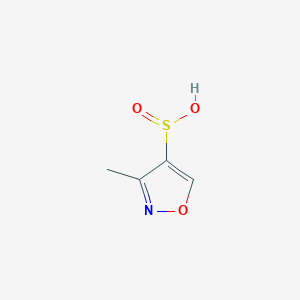
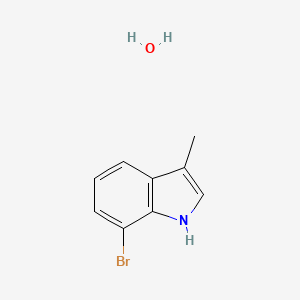
![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)


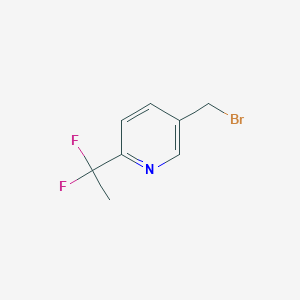
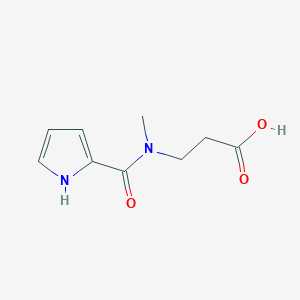
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
